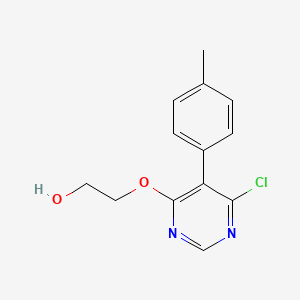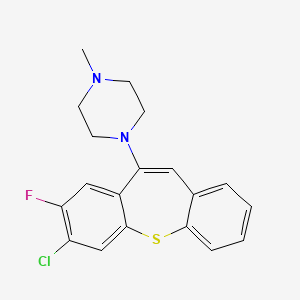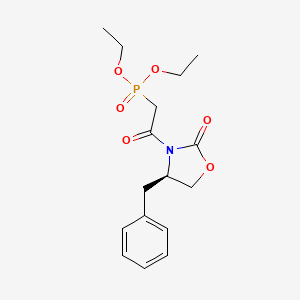![molecular formula C12H16ClNO2 B8352025 ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate](/img/structure/B8352025.png)
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-methylpropanoate backbone, with a 4-chlorophenylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate typically involves the esterification of 2-(4-chlorophenylamino)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The 4-chlorophenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: 2-(4-chlorophenylamino)-2-methylpropanoic acid and ethanol.
Reduction: 2-(4-chlorophenylamino)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of esters with biological systems and their potential biological activities.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active 2-(4-chlorophenylamino)-2-methylpropanoic acid, which may interact with enzymes or receptors. The 4-chlorophenylamino group can also participate in binding interactions with biological macromolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-bromophenylamino)-2-methylpropanoate
- Ethyl 2-(4-fluorophenylamino)-2-methylpropanoate
- Ethyl 2-(4-methylphenylamino)-2-methylpropanoate
Uniqueness
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate is unique due to the presence of the 4-chlorophenylamino group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
ethyl 2-(4-chloroanilino)-2-methylpropanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-4-16-11(15)12(2,3)14-10-7-5-9(13)6-8-10/h5-8,14H,4H2,1-3H3 |
Clave InChI |
DIOFGYDXXLGDDW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Ethyl-(1-methyl-prop-2-ynyl)-amino]-ethanol](/img/structure/B8351982.png)






![1-[2-(4-Benzyl-1-piperazinyl)ethyl]cyclopentylamine](/img/structure/B8352019.png)


![(S)-2-Methyl-[1,4]bipiperidinyl](/img/structure/B8352035.png)


